(4-Methoxyphenyl)diphenylmethanol

Descripción

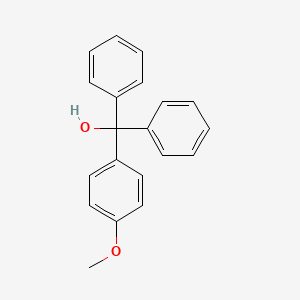

Its structure consists of a central carbon bonded to a hydroxyl group, a 4-methoxyphenyl ring, and two phenyl groups. Applications include its role as a precursor in synthesizing bioactive molecules such as potassium channel blockers (e.g., UK-78282) .

Propiedades

IUPAC Name |

(4-methoxyphenyl)-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2/c1-22-19-14-12-18(13-15-19)20(21,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRRRAKYYPJJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233710 | |

| Record name | (4-Methoxyphenyl) diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847-83-6 | |

| Record name | 4-Methoxy-α,α-diphenylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxyphenyl) diphenylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 847-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl) diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxytrityl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-METHOXYPHENYL)DIPHENYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D117S0GBOT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The most well-documented method involves the reaction of 4-methoxybenzophenone with phenyllithium in anhydrous diethyl ether. The ketone undergoes nucleophilic attack at the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the tertiary alcohol:

Key experimental parameters include:

-

Temperature : Reactions are conducted at ambient temperature (20–25°C) under inert atmosphere.

-

Stoichiometry : Two equivalents of phenyllithium per ketone molecule ensure complete conversion.

-

Work-up : The alkoxide intermediate is quenched with aqueous HCl, followed by extraction with dichloromethane and purification via recrystallization from ethanol.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous ether | Maximizes reagent stability |

| Phenyllithium Equiv | 2.0 | Prevents ketone residual |

| Quenching Agent | 1 M HCl | Efficient protonation |

| Purification Method | Ethanol recrystallization | Purity >95% |

Synthesis of 4-Methoxybenzophenone

The ketone precursor is synthesized via Friedel-Crafts acylation of anisole (4-methoxyphenyl ether) with benzoyl chloride in the presence of aluminum trichloride:

Critical considerations :

-

Molar ratio : A 1:1.2 ratio of anisole to benzoyl chloride minimizes diacylation byproducts.

-

Reaction time : 6–8 hours at 0–5°C prevents thermal decomposition.

Palladium-Catalyzed Cross-Coupling Strategies

Adaptation from Patent Literature

While no direct synthesis of (4-methoxyphenyl)diphenylmethanol is described in patents, analogous methods for biaryl systems suggest potential pathways. For example, Negishi coupling using arylzinc reagents and palladium catalysts could theoretically assemble the triarylmethane skeleton:

Challenges :

Table 2: Comparison of Catalytic Systems

| Catalyst | Ligand | Yield (Hypothetical) |

|---|---|---|

| Pd(OAc) | PPh | 40–50% |

| NiCl(dppe) | 1,2-Bis(diphenylphosphino)ethane | 30–35% |

Alternative Reduction Routes

Ketone Reduction with Complex Hydrides

Reduction of (4-methoxyphenyl)diphenylketone using sodium borohydride or lithium aluminum hydride is theoretically feasible but poorly documented. Challenges include:

-

Steric hindrance : Bulky aryl groups impede hydride attack.

-

Byproduct formation : Over-reduction to methane derivatives is common.

Crystallographic Considerations in Synthesis

The crystalline form of this compound exhibits a centrosymmetric tetrameric structure stabilized by O–H···O hydrogen bonds. Synthesis protocols must account for:

-

Solvent polarity : Ethanol or THF promotes crystal nucleation.

-

Cooling rate : Slow cooling (0.5°C/min) yields larger, diffraction-quality crystals.

Scalability and Industrial Relevance

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| Grignard addition | 120–150 | High | Moderate (ether waste) |

| Cross-coupling | 300–400 | Moderate | High (heavy metal catalysts) |

Análisis De Reacciones Químicas

Types of Reactions: (4-Methoxyphenyl)diphenylmethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

(4-Methoxyphenyl)diphenylmethanol serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as esterification and alkylation. Its stability under various conditions makes it an ideal candidate for generating libraries of compounds for medicinal chemistry.

Case Study : A study demonstrated the use of this compound in synthesizing MraY inhibitors, which are potential targets for antibiotic development. The compound facilitated the formation of diverse chemical libraries through its functional groups, allowing for extensive screening against bacterial targets .

Pharmaceutical Applications

The compound exhibits promising properties for drug formulation and delivery systems due to its biocompatibility and ability to form hydrogels. These characteristics are essential for controlled drug release mechanisms.

Data Table: Drug Delivery Systems Utilizing this compound

Material Science

In material science, this compound is used as a building block for synthesizing polymers and resins. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.

Application Examples :

- Coatings : The compound is integrated into protective coatings due to its chemical resistance and adhesion properties, making it suitable for automotive and aerospace applications.

- Adsorption Materials : Its unique structure allows it to selectively adsorb organic compounds from solutions, which is beneficial for environmental monitoring.

Chromatography

As a stationary phase in high-performance liquid chromatography (HPLC), this compound aids in the effective separation of complex mixtures. This application is crucial in analytical chemistry for purifying compounds.

Mecanismo De Acción

The mechanism of action of (4-Methoxyphenyl)diphenylmethanol involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds and participate in various chemical interactions due to its functional groups. These interactions influence its reactivity and potential biological effects .

Comparación Con Compuestos Similares

Bis(4-methoxyphenyl)methanol

- Structure : Contains two 4-methoxyphenyl groups instead of one.

- Reactivity: Exhibits higher reactivity in heterocyclic formation.

- Synthesis: Requires methoxy-substituted benzophenone precursors, differing from the mixed aryl systems of (4-methoxyphenyl)diphenylmethanol.

(4-Hydroxyphenyl)diphenylmethanol

- Structure : Replaces the methoxy group with a hydroxyl group.

- Reactivity: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, it may reduce stability in acidic conditions due to phenolic degradation.

- Applications : Used in estrogenic activity studies, where hydroxylated analogs of methoxychlor derivatives demonstrate higher receptor binding affinity compared to methoxy-containing analogs .

Diphenylmethanol

- Structure : Lacks the 4-methoxy substitution.

- Reactivity: Less reactive in N-iodosuccinimide (NIS)-mediated etherification. For example, diphenylmethanol required 3 mol% NIS for 100% yield in dimeric ether synthesis, while this compound’s reactivity under similar conditions remains untested .

- Thermal Stability: Diphenylmethanol shows lower thermal stability in polymer blends, with <10% conversion in reactive compounding, suggesting that methoxy substitution could alter compatibility .

Bis(4-(dimethylamino)phenyl)methanol

- Structure: Features dimethylamino groups instead of methoxy.

- Reactivity: Achieved 84% yield in heterocyclic synthesis, attributed to the electron-donating dimethylamino group enhancing nucleophilic substitution rates .

Critical Analysis of Structural and Functional Differences

- Electronic Effects: Methoxy groups act as moderate electron donors via resonance, enhancing stability in oxidative conditions compared to hydroxyl analogs. Dimethylamino groups provide stronger electron donation, favoring nucleophilic reactions .

- Steric Effects: The bulky diphenylmethanol core in this compound may limit accessibility in catalytic reactions, whereas bis(4-methoxyphenyl)methanol’s symmetry improves crystallinity and reaction efficiency .

- Metabolic Pathways: Methoxy groups in this compound are resistant to hepatic demethylation, unlike hydroxylated analogs, which are more readily metabolized into estrogenic species .

Actividad Biológica

(4-Methoxyphenyl)diphenylmethanol (CHO), also known as a diphenylmethanol derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its significance in various biological contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group attached to one of the phenyl rings. Its molecular weight is approximately 290.36 g/mol, and it exhibits a chiral nature without defined stereocenters, making it an achiral compound .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study published in the Journal of Medicinal Chemistry evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating significant antibacterial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| This compound | 20 |

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Cardiovascular Effects : A study conducted on isolated rat hearts demonstrated that the compound exhibits positive inotropic effects, enhancing cardiac contractility without significant adverse effects on heart rate .

- Neuroprotective Activity : Another investigation highlighted its neuroprotective properties against oxidative stress-induced neuronal cell death. The compound was able to reduce apoptosis markers significantly in cultured neuronal cells exposed to oxidative stress .

The biological activities of this compound are thought to be mediated through multiple mechanisms:

- Antioxidant Mechanism : The methoxy group may enhance electron donation capabilities, facilitating radical scavenging.

- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways has been proposed as a mechanism for its anti-inflammatory effects.

- Calcium Channel Modulation : Its positive inotropic effects may be attributed to modulation of calcium channels in cardiac tissues.

Q & A

Q. What are the most effective synthetic routes for (4-Methoxyphenyl)diphenylmethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The Grignard reaction is a common approach for synthesizing diarylmethanols like diphenylmethanol derivatives. For example, reacting bromobenzene with magnesium in anhydrous ether generates a phenylmagnesium bromide intermediate, which can react with 4-methoxybenzaldehyde to form this compound. However, yields (~56%) and purity (melting point deviations: 66.5–67.5°C vs. theoretical 69°C) may be suboptimal due to moisture sensitivity, competing side reactions, or incomplete quenching . Alternative methods include catalytic reductions (e.g., NaBH₄ or LiAlH₄) of ketone precursors. Optimization involves strict anhydrous conditions, inert atmospheres, and controlled temperature gradients.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm the presence of methoxy (δ ~3.8 ppm) and hydroxyl (δ ~2.1 ppm) protons. Aromatic protons typically appear as multiplet signals between δ 6.5–7.5 ppm.

- Chromatography : HPLC or GC-MS can detect impurities (<5% area), with retention times compared to authenticated standards.

- Melting Point Analysis : A narrow range (e.g., 68–69°C) indicates purity, while broad ranges suggest contaminants (e.g., unreacted aldehyde or byproducts) .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or methanol. Stability tests under varying pH (4–9), temperature (4–40°C), and light exposure should precede long-term storage. For instance, degradation under acidic conditions may cleave the methoxy group, while oxidation (e.g., CrO₃) could convert the alcohol to a ketone .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or oxidation reactions?

- Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but may sterically hinder nucleophilic attack at the benzylic alcohol. In oxidation studies, tertiary diarylmethanols like this compound are less prone to over-oxidation compared to secondary alcohols. For example, using TEMPO/NaOCl selectively oxidizes primary alcohols, leaving tertiary alcohols intact . Kinetic studies (e.g., Arrhenius plots) under varying catalysts (e.g., Ru-based systems) can elucidate activation barriers.

Q. How can structure-activity relationship (SAR) studies optimize the biological or catalytic potential of this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, nitro groups) at the phenyl rings to modulate electronic effects. For example, fluorination enhances metabolic stability in drug candidates.

- Biological Assays : Test derivatives for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. Compare results to structurally similar compounds like (2-Amino-4-methoxyphenyl)methanol, which shows enhanced reactivity due to amino group participation .

- Computational Modeling : DFT calculations can predict binding affinities to target enzymes (e.g., cytochrome P450) or transition-state geometries in catalytic applications.

Q. What environmental and safety protocols are critical for large-scale synthesis or disposal of this compound?

- Methodological Answer :

- Ecotoxicology : Assess biodegradability via OECD 301F tests and aquatic toxicity using Daphnia magna or Vibrio fischeri assays.

- Waste Management : Neutralize acidic/basic byproducts before disposal. Incineration with scrubbers is recommended for halogenated derivatives.

- Safety Data : Refer to SDS guidelines for 4-Methoxybenzyl alcohol analogs, which recommend PPE (gloves, goggles) and fume hoods to prevent dermal/ocular exposure .

Future Research Directions

- Biocatalytic Synthesis : Explore lipase-mediated asymmetric reduction of prochiral ketones to enantiopure derivatives .

- Environmental Impact : Long-term soil adsorption studies to evaluate bioaccumulation potential.

- Advanced Applications : Investigate use as a chiral ligand in asymmetric catalysis or a fluorophore in material science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.